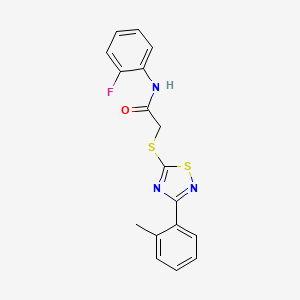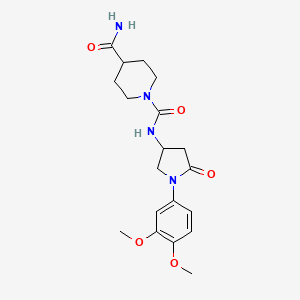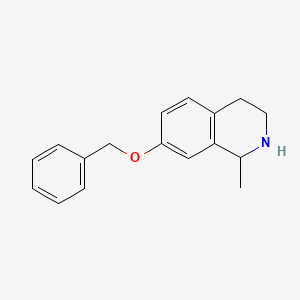
7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Resorufin benzyl ether, is a fluorogenic substrate widely used for monitoring cytochrome P450 (CYP450) activities in cell extracts and solutions . It is the model substrate for 7-Benzoxyresorufin-O-dealkylase (BROD) assays .
Synthesis Analysis
The synthesis of this compound involves the use of a sulfonate resin solid acid catalyst (HND-580) under microwave conditions . The process is efficient and environmentally friendly, reducing the reaction time and improving production efficiency .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, in the Algar–Flynn–Oyamada reaction mechanism, the calculation of thermodynamic parameters for the key reaction steps pointed to a mechanism involving chalcone epoxides as intermediates .Scientific Research Applications
-
Dendrimer Synthesis
- Field: Chemistry
- Application: Dendrimers are globular nano-macromolecules with well-specified, uniform, and integrated structures including tree-like arms or branches . Benzyloxy compounds can be used in the synthesis of these dendrimers .
- Method: The synthesis of dendrimers involves a series of chemical reactions, including the condensation of benzyloxy compounds with various aminophenol derivatives .
- Results: Dendrimers have unique behaviors and are used in a broad range of biomedical and industrial applications .
-
Antioxidant and Antimicrobial Activity
- Field: Biomedical Research
- Application: Transition metal complexes derived from Schiff base ligands of benzyloxy compounds have been studied for their in vitro antioxidant and antimicrobial activities .
- Method: The compounds were synthesized and then evaluated for their antioxidant activity and antimicrobial activities against various bacterial and fungal strains .
- Results: The synthesized metal (II) complexes showed high potency in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal (II) complexes were also found to be more noxious than free Schiff base ligands against various bacterial and fungal strains .
-
Multi-Targeting Inhibitors for Alzheimer’s Disease
- Field: Biomedical Research
- Application: A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Method: The researchers studied single-point modifications at the benzyloxy or at the basic moiety .
- Results: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
-
Benzylic Oxidations and Reductions
- Field: Organic Chemistry
- Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Method: The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions .
- Results: The oxidative degradation does not occur if the benzylic position is completely substituted .
-
Antioxidant, Antimicrobial, and Anti-inflammatory Activities
- Field: Biomedical Research
- Application: Transition metal (II) complexes derived from heterocyclic Schiff base ligands of benzyloxy compounds have been studied for their antioxidant, antimicrobial, and anti-inflammatory activities .
- Method: The compounds were synthesized and then evaluated for their antioxidant activity and antimicrobial activities against various bacterial and fungal strains . The anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays .
- Results: The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
-
Protection of Carboxylic Acids
- Field: Organic Chemistry
- Application: Benzyloxy compounds can be used in the protection of carboxylic acids .
- Method: Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
- Results: Alcohols, phenols, amides, and other sensitive functionality are not affected; a dual role for triethylamine as a promoter and a scavenger is postulated .
Future Directions
properties
IUPAC Name |
1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXEUSPCWTAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1519448-80-6 |
Source


|
| Record name | 7-(benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

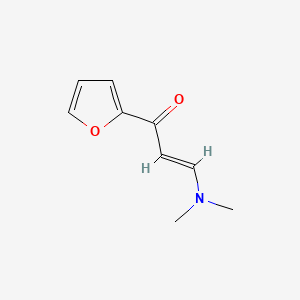
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
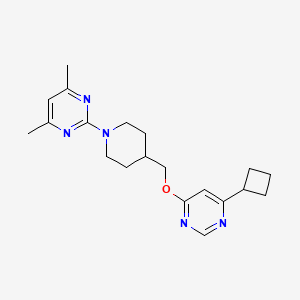
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)
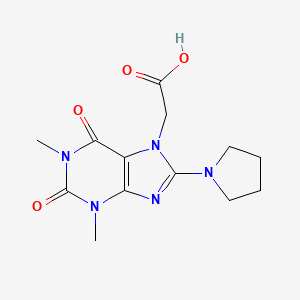
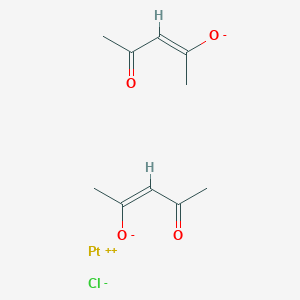
![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)
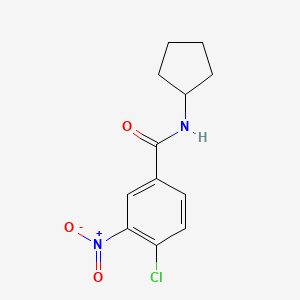
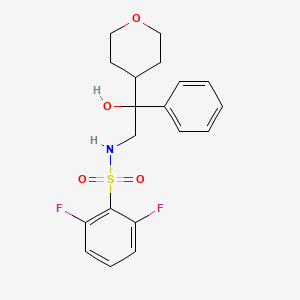
![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)
